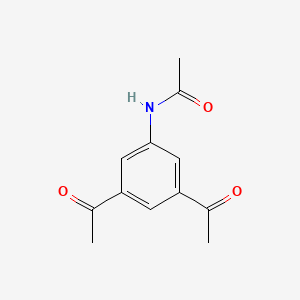

N-(3,5-Diacetylphenyl)acetamide

Descripción

Structure

3D Structure

Propiedades

Número CAS |

87533-50-4 |

|---|---|

Fórmula molecular |

C12H13NO3 |

Peso molecular |

219.24 g/mol |

Nombre IUPAC |

N-(3,5-diacetylphenyl)acetamide |

InChI |

InChI=1S/C12H13NO3/c1-7(14)10-4-11(8(2)15)6-12(5-10)13-9(3)16/h4-6H,1-3H3,(H,13,16) |

Clave InChI |

YONMWXOYCWFJFH-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=CC(=C1)NC(=O)C)C(=O)C |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for N 3,5 Diacetylphenyl Acetamide

Established Synthetic Pathways

The primary and most direct established pathway for the synthesis of N-(3,5-diacetylphenyl)acetamide involves the N-acetylation of 3,5-diacetylaniline (B1212476). This approach is a specific example of the widely used method for preparing secondary amides from primary amines.

Multi-Step Organic Synthesis Approaches

While the direct acetylation of 3,5-diacetylaniline is the most straightforward approach, a multi-step synthesis can also be envisioned, although it is less direct. This would typically involve:

Protection of an aniline (B41778) derivative: Starting with a simpler aniline, the amino group is first protected by acetylation.

Introduction of the acetyl groups: A double Friedel-Crafts acylation is then performed on the N-acetylated aniline to introduce the two acetyl groups at the 3 and 5 positions of the phenyl ring. This method can be challenging due to the deactivating nature of the acetamido group, which can make the subsequent electrophilic substitution difficult and may lead to a mixture of isomers. quora.comvedantu.com

Given the challenges of the multi-step approach, the direct acetylation of 3,5-diacetylaniline is the preferred and more established pathway.

Specific Reaction Conditions and Reagent Selection

The N-acetylation of anilines can be achieved using several acetylating agents, with acetic anhydride (B1165640) and acetyl chloride being the most common. libretexts.orgderpharmachemica.com The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (acetic acid or hydrochloric acid).

A general procedure for the synthesis of an acetanilide (B955) from an aniline involves dissolving the aniline in a suitable solvent, followed by the addition of the acetylating agent. libretexts.org For anilines with electron-withdrawing groups, such as the two acetyl groups in 3,5-diacetylaniline, the nucleophilicity of the amino group is reduced, which may necessitate more forcing reaction conditions or the use of a catalyst to facilitate the reaction. quora.com

Table 1: Reagents for the N-Acetylation of 3,5-Diacetylaniline

| Reagent | Role |

| 3,5-Diacetylaniline | Starting material |

| Acetic Anhydride | Acetylating agent |

| or Acetyl Chloride | Acetylating agent |

| Base (e.g., Pyridine (B92270), Triethylamine, or Sodium Acetate) | Acid scavenger |

| Solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid) | Reaction medium |

The choice of base and solvent can significantly influence the reaction rate and yield. For instance, pyridine can act as both a base and a nucleophilic catalyst. Sodium acetate (B1210297) is a weaker base and is often used when acetic anhydride is the acetylating agent. libretexts.org

Innovations in Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and scalable methods for N-acetylation reactions. These innovations are applicable to the synthesis of this compound.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: While many N-acetylations can be performed at room temperature, heating may be necessary for less reactive anilines. nih.gov

Reaction Time: The reaction progress should be monitored (e.g., by thin-layer chromatography) to determine the optimal reaction time and avoid the formation of byproducts.

Stoichiometry of Reagents: Using a slight excess of the acetylating agent can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

Catalyst: For deactivated anilines, the use of a catalyst can be beneficial. While traditional Lewis acids can be used in Friedel-Crafts reactions, their application in N-acetylation of anilines is less common. However, innovative catalytic systems are being explored. nih.gov

Table 2: Potential Optimization Strategies for the Synthesis of this compound

| Parameter | Strategy | Rationale |

| Temperature | Gradual increase from room temperature | To find the minimum temperature required for a reasonable reaction rate, minimizing side reactions. nih.gov |

| Base | Screening of different organic and inorganic bases | To identify the base that most effectively neutralizes the acid byproduct without causing degradation of the product. |

| Solvent | Testing a range of aprotic and protic solvents | To find a solvent that provides good solubility for all reactants and facilitates the reaction. |

| Catalyst | Exploring the use of nucleophilic catalysts (e.g., 4-DMAP) | To accelerate the reaction, especially given the deactivated nature of the starting aniline. |

Development of Scalable Synthesis Protocols

The development of scalable protocols is essential for the industrial production of chemical compounds. For the synthesis of this compound, this involves considering factors such as cost of reagents, ease of purification, and process safety.

Recent developments in scalable N-acetylation include the use of continuous-flow reactors. nih.gov Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and the potential for higher yields and purity. A continuous-flow process for the N-acetylation of anilines has been developed using acetonitrile (B52724) as a green and inexpensive acetylating agent and alumina (B75360) as a reusable catalyst. nih.gov Such a system could potentially be adapted for the scalable synthesis of this compound.

Another aspect of scalability is the purification method. Crystallization is often the preferred method for purifying solid products on a large scale as it is generally more cost-effective and easier to implement than chromatographic techniques. The crude this compound, after workup, would likely be purified by recrystallization from a suitable solvent or solvent mixture.

Advanced Structural Elucidation and Spectroscopic Characterization of N 3,5 Diacetylphenyl Acetamide

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of N-(3,5-diacetylphenyl)acetamide, each providing unique pieces of information that, when combined, confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are instrumental in confirming its structure. znaturforsch.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each type of proton present in the molecule. The aromatic protons on the phenyl ring would appear as a characteristic pattern in the aromatic region of the spectrum. The methyl protons of the two acetyl groups and the acetamido group would each give rise to a singlet, with their chemical shifts influenced by their local electronic environment. The N-H proton of the amide group would also produce a signal, the position of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be observed for the carbonyl carbons of the acetyl and acetamido groups, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the acetyl and acetamido substituents. researchgate.netznaturforsch.com The principle of additivity of substituent effects can be used to predict and confirm the chemical shifts of the aromatic carbons. znaturforsch.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| Acetyl CH₃ | ~2.6 | ~27 |

| Acetamido CH₃ | ~2.2 | ~24 |

| Amide NH | 8.0 - 10.0 | - |

| Acetyl C=O | - | ~197 |

| Acetamido C=O | - | ~169 |

| Aromatic C (substituted) | - | 138 - 142 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups.

A strong absorption band is expected in the region of 1660-1700 cm⁻¹, corresponding to the C=O stretching vibration of the two ketone groups. The C=O stretching of the amide group (Amide I band) typically appears around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide is observed as a distinct peak in the range of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups will be present, along with characteristic bands for the aromatic ring in the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone C=O | Stretching | 1660 - 1700 |

| Amide C=O (Amide I) | Stretching | 1650 - 1680 |

| Amide N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can further confirm the structure. Common fragmentation pathways for acetanilides involve cleavage of the amide bond and loss of fragments such as the acetyl group (CH₃CO) or the entire acetamido group. nist.gov The presence of two acetyl groups on the phenyl ring would likely lead to characteristic fragmentation patterns, including the loss of one or both acetyl groups.

X-ray Crystallographic Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering an unambiguous determination of the molecular structure.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis of this compound would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This technique would confirm the planar geometry of the phenyl ring and the amide group, as well as the orientation of the two acetyl substituents relative to the ring. The resulting crystal structure would provide definitive proof of the compound's constitution and conformation in the solid state. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. For this compound, the analysis of crystal packing would reveal the nature and geometry of intermolecular interactions.

A key interaction expected in the crystal structure is hydrogen bonding. The N-H group of the amide can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl groups (both acetyl and amide) can act as hydrogen bond acceptors. researchgate.net This can lead to the formation of chains or more complex three-dimensional networks of molecules. nih.gov The study of these interactions is crucial for understanding the physical properties of the compound in its solid form. nih.gov

Hirshfeld Surface Analysis and Quantum Chemical Insights into Molecular Interactions

The intricate network of intermolecular interactions that governs the crystal packing and solid-state architecture of this compound can be comprehensively understood through the application of Hirshfeld surface analysis. This powerful computational tool provides a visual and quantitative depiction of close contacts between neighboring molecules. Complementing this analysis, quantum chemical calculations, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of the molecule, further elucidating the nature of these interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is predicated on the concept of partitioning the electron density of a crystal into molecular fragments. The resulting surface provides a rich graphical representation of intermolecular interactions. Key visualizations derived from this analysis include the dnorm, di, and de surfaces, as well as 2D fingerprint plots.

The dnorm surface (normalized contact distance) is particularly illustrative, mapping regions of close intermolecular contacts. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii, typically associated with hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii, while white areas denote contacts of approximately the van der Waals separation. For this compound, prominent red spots would be anticipated, corresponding to N-H···O hydrogen bonds involving the amide group, a common feature in the crystal structures of related acetamides nih.gov.

The di (internal distance) and de (external distance) surfaces represent the distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface, respectively. These surfaces are instrumental in generating 2D fingerprint plots, which summarize the intermolecular contacts in a scatter plot of di versus de.

2D Fingerprint Plots

Based on studies of analogous acetamide (B32628) derivatives, a representative breakdown of these interactions can be tabulated nih.govsemanticscholar.orgnih.gov. The most significant contributions are typically from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface nih.gov. Other crucial interactions include O···H/H···O and C···H/H···C contacts. The presence of the acetyl groups would likely enhance the contribution of O···H interactions.

Illustrative Data Table of Hirshfeld Surface Interaction Contributions

| Interaction Type | Percentage Contribution (%) |

| H···H | ~ 40-55 |

| O···H/H···O | ~ 20-30 |

| C···H/H···C | ~ 15-25 |

| N···H/H···N | ~ 1-5 |

| Other | < 3 |

| Note: This table presents typical percentage contributions based on published data for structurally similar acetamide compounds. The exact values for this compound would require specific crystallographic data and analysis. |

Quantum Chemical Insights

Quantum chemical calculations provide a deeper understanding of the molecular properties that drive intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity researchgate.net. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity nih.govmdpi.com. A smaller energy gap suggests a molecule is more polarizable and chemically reactive researchgate.net. In this compound, the presence of electron-withdrawing acetyl groups and the amide functionality would influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack nih.govxisdxjxsu.asia. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack nih.gov.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the acetyl and amide groups, highlighting their role as hydrogen bond acceptors. Conversely, a positive potential would be localized around the amide hydrogen, indicating its function as a hydrogen bond donor.

Illustrative Data Table of Quantum Chemical Parameters

| Parameter | Illustrative Value | Significance |

| EHOMO | ~ -7.0 eV | Electron-donating ability |

| ELUMO | ~ -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical reactivity and stability |

| Note: These values are illustrative and based on typical data for similar organic molecules. Precise values for this compound would require specific DFT calculations. |

Computational Chemistry and Theoretical Investigations of N 3,5 Diacetylphenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and properties of molecules. DFT methods are employed to determine the optimized geometry, electronic energies, and other key physicochemical parameters of acetamide (B32628) derivatives.

Research Findings: Studies on various acetamide derivatives demonstrate the utility of DFT in predicting molecular properties. For instance, calculations are used to determine thermodynamic properties such as activation energy in decomposition reactions. In a study on N-substituted diacetamides, DFT calculations at the B3PW91-D3BJ/6-311+G(3df,2p) level of theory were used to calculate activation energies, which were found to be comparable to experimental values. mdpi.com The effect of different substituents on the nitrogen atom can be analyzed to understand their influence on the electron delocalization from the nitrogen to the phenyl group, which in turn affects the molecule's stability and reactivity. mdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. semanticscholar.org These energies are also used to calculate ionization potential and electron affinity through Koopmans' theorem. nih.gov

Theoretical calculations can also predict spectroscopic properties. For a series of N-aryl-2-(N-disubstituted) acetamide compounds, theoretical absorption spectra were calculated and found to have signals close to the maximum absorption values obtained experimentally. semanticscholar.org

Table 1: Example of DFT-Calculated Electronic Properties for Acetamide Derivatives Note: This table presents illustrative data for related acetamide compounds to demonstrate the output of DFT calculations, as specific data for N-(3,5-Diacetylphenyl)acetamide is not available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 5a | -7.12 | -1.54 | 5.58 |

| Derivative 5b | -6.89 | -1.68 | 5.21 |

| Derivative 5c | -6.95 | -1.87 | 5.08 |

| Derivative 5d | -6.34 | -2.43 | 3.91 |

This data is adapted from a study on related acetamide compounds to illustrate the application of DFT. semanticscholar.org

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the time-dependent behavior of molecular systems. These simulations can reveal information about the conformational flexibility of a molecule, its interactions with solvents, and its stability over time.

While specific MD simulation studies on this compound are not prominent in the literature, the methodology is widely applied to similar compounds. For example, MD simulations have been used to understand the reactivity of certain thiophene (B33073) derivatives in water by elucidating the role of the solvent in the reaction mechanism. nih.gov For acetamide-type molecules, MD simulations could be used to explore their conformational landscape, identify stable conformers, and understand how the molecule might adapt its shape upon binding to a biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their binding mechanisms at the molecular level. researchgate.net

Research Findings: Although specific docking studies for this compound are not detailed in the provided search results, research on structurally related acetamide compounds highlights the application of this technique. In one study, a series of N-aryl-2-(N-disubstituted) acetamide compounds were evaluated as potential inhibitors of enzymes relevant to neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). semanticscholar.orgnih.gov

The process involves docking the ligands into the active site of the target protein to predict binding affinity and interactions. The binding free energy (ΔG_bind) is often calculated to quantify the strength of the interaction. semanticscholar.org For example, in the study of acetamide derivatives as potential MAO-B inhibitors, several compounds showed a better binding free energy than the reference drug, zonisamide, indicating a potentially strong and selective affinity for the target enzyme. semanticscholar.org These studies provide a molecular view of ligand-receptor interactions, which is invaluable for designing new, more potent compounds. semanticscholar.org

Table 2: Example of Molecular Docking Results for Acetamide Derivatives against MAO-B Note: This table presents illustrative data for related acetamide compounds to demonstrate the output of molecular docking studies.

| Compound | Binding Free Energy (ΔG_bind, kcal/mol) |

| Derivative 5a | -52.45 |

| Derivative 5b | -73.31 |

| Derivative 5c | -75.92 |

| Derivative 5d | -71.53 |

| Zonisamide (Reference) | -53.94 |

This data is adapted from a study on related acetamide compounds to illustrate the application of molecular docking. semanticscholar.org

Theoretical Predictions of Reactivity and Electronic Properties

Theoretical calculations are extensively used to predict the reactivity and electronic characteristics of molecules. DFT-based reactivity descriptors can identify which parts of a molecule are most likely to participate in a chemical reaction.

Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net For instance, in a study of acetamide derivatives as potential anti-HIV drugs, Fukui functions were used to understand the local reactivity, and it was found that bond formation with the biological target primarily occurs through specific nitrogen atoms. nih.gov

Molecular Electrostatic Potential (MESP): The Molecular Electrostatic Potential (MESP) map is another powerful tool for predicting reactivity. It provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The different colored regions on the MESP map indicate areas that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), thereby highlighting the sites prone to intermolecular interactions. researchgate.net

Chemical Reactivity and Derivatization Strategies for N 3,5 Diacetylphenyl Acetamide

Functional Group Transformations and Reaction Pathways

The chemical behavior of N-(3,5-diacetylphenyl)acetamide is dictated by the interplay of its constituent functional groups: the two ketone moieties of the diacetyl groups and the activating, ortho-, para-directing acetamido group.

The acetyl groups of this compound are susceptible to oxidation, a reaction characteristic of acetophenones. Strong oxidizing agents can facilitate the conversion of the methyl ketones into carboxylic acids. For instance, the oxidation of acetophenone (B1666503) and its derivatives to the corresponding benzoic acids has been demonstrated using reagents like chromic acid or potassium dichromate in an acidic medium. sphinxsai.comstackexchange.com This process, known as oxidative cleavage, can occur despite the absence of a benzylic hydrogen. stackexchange.com Another approach involves copper-catalyzed oxidation, where acetophenone derivatives are converted to their corresponding benzoic acids in the presence of copper(II) chloride in a solvent like DMSO at elevated temperatures. journalcra.com It has been noted that electron-withdrawing groups on the aromatic ring tend to accelerate the rate of oxidation, while electron-donating groups have a retarding effect. sphinxsai.com

A plausible oxidation reaction for this compound is the haloform reaction, where the methyl ketones react with a halogen in the presence of a base. This would convert the acetyl groups into carboxylates and produce a haloform (e.g., chloroform, bromoform, or iodoform). Subsequent acidification would yield the corresponding dicarboxylic acid derivative. The oxidation of acetophenone using sodium hypochlorite (B82951) (bleach) in the presence of sodium hydroxide (B78521) is a common laboratory procedure that results in benzoic acid. truman.edu

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product | Reaction Conditions |

| Chromic Acid (H₂CrO₄) / Heat | N-(3,5-Dicarboxyphenyl)acetamide | Acidic medium |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | N-(3,5-Dicarboxyphenyl)acetamide | Aqueous acetic acid |

| Sodium Hypochlorite (NaOCl) / NaOH | N-(3,5-Dicarboxyphenyl)acetamide | Aqueous, followed by acid workup |

| Copper(II) Chloride (CuCl₂) / DMSO | N-(3,5-Dicarboxyphenyl)acetamide | High temperature (e.g., 155°C) |

The carbonyl groups of the diacetyl moieties are readily reduced to secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. umn.edumasterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. umn.edudss.go.th This would transform this compound into N-(3,5-bis(1-hydroxyethyl)phenyl)acetamide. It is important to note that sodium borohydride is generally not strong enough to reduce the amide functionality of the acetamido group under these mild conditions. masterorganicchemistry.comrsc.org More potent reducing agents like lithium aluminum hydride (LiAlH₄) would be capable of reducing both the ketones and the amide. umn.edu

Table 2: Potential Reduction Reactions of this compound

| Reducing Agent | Potential Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | N-(3,5-bis(1-hydroxyethyl)phenyl)acetamide | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 3,5-bis(1-hydroxyethyl)aniline | Anhydrous solvent (e.g., THF), followed by aqueous workup |

The aromatic ring of this compound is subject to both electrophilic and, under certain conditions, nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The acetamido group (-NHCOCH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. ijarsct.co.inijarsct.co.in However, in this compound, the positions ortho and para to the acetamido group are already substituted with acetyl groups. The acetyl groups are deactivating and meta-directing. Therefore, further electrophilic substitution on the aromatic ring would be disfavored due to the steric hindrance and the deactivating nature of the two acetyl groups. If a reaction were to occur, it would likely be at the C4 or C6 positions, which are ortho to one acetyl group and meta to the other, and also ortho to the acetamido group. The acetamido group's activating effect is generally stronger than the deactivating effect of the acetyl groups. The bulky nature of the acetamido group can sterically hinder the ortho positions, favoring substitution at the para position when available. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are typically electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as the two acetyl groups in this compound, can make the ring electron-deficient enough to undergo nucleophilic aromatic substitution. wikipedia.orglibretexts.orgmasterorganicchemistry.com For an SNAr reaction to proceed, a good leaving group (like a halide) is usually required on the ring. wikipedia.orglibretexts.org In the absence of such a leaving group, these reactions are unlikely. If a derivative, for example, N-(2-chloro-3,5-diacetylphenyl)acetamide, were synthesized, the chlorine atom could potentially be displaced by a nucleophile. The reaction is facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the electron-withdrawing acetyl groups. masterorganicchemistry.comlibretexts.org

Design and Synthesis of this compound Analogs and Derivatives

The structural framework of this compound serves as a versatile scaffold for the development of new chemical entities with potential biological activities.

The synthesis of analogs can be approached by modifying each of the key components of the parent molecule: the acetamido nitrogen, the acetyl groups, and the phenyl ring.

Derivatization of the Acetamido Group: A common strategy involves the synthesis of a series of N-(substituted phenyl)acetamides. This can be achieved by reacting various substituted anilines with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. rjptonline.orgrjptonline.org For instance, a library of N-(substituted phenyl)-2-(substituted)acetamide derivatives has been synthesized and evaluated for various biological activities, including analgesic and anticancer properties. rjptonline.orgtandfonline.com

Modification of the Acetyl Groups: The ketone functionalities can be transformed into a wide array of other groups. For example, they can be converted into hydrazones by reaction with hydrazine (B178648) derivatives, a strategy used to create acetophenone benzoylhydrazones with antioxidant activity. nih.gov They can also serve as starting points for the synthesis of heterocyclic rings, such as thiazoles, by reacting with α-halocarbonyl compounds and thioureas. nih.gov

Substitution on the Phenyl Ring: While further substitution on the this compound ring is challenging, analogs can be synthesized from differently substituted starting materials. For example, starting with a substituted p-phenylenediamine, a series of N-phenylacetamide derivatives containing other functional groups can be prepared. nih.gov

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. drugdesign.orgyoutube.comyoutube.com By systematically altering the structure of a lead compound like this compound, researchers can identify the key molecular features responsible for its effects.

Several studies on analogous structures provide insights into potential SAR for derivatives of this compound:

Acetophenone Derivatives: In a study of benzonate derivatives of acetophenone as α-glucosidase inhibitors, it was found that the length and branching of the alkyl chain at the ester substitution site significantly influenced inhibitory activity. nih.gov Specifically, longer straight-chain alkyls and the introduction of branched or haloalkyl chains improved the inhibitory potential. nih.gov Another study on acetophenone benzoylhydrazones as antioxidants revealed that the position and number of hydroxyl groups on the acetophenone ring were critical for radical-scavenging activity. nih.gov

N-Phenylacetamide Derivatives: Research on N-phenylacetamide derivatives containing a 4-arylthiazole moiety showed that the nature of the substituent on the aryl ring of the thiazole (B1198619) played a crucial role in their antibacterial and nematicidal activities. nih.gov Similarly, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives designed as anticonvulsants, the substituents on the phenyl rings were systematically varied to probe their effect on activity. nih.gov

Table 3: Illustrative SAR Insights from Analogous Compound Series

| Compound Series | Biological Activity | Key SAR Findings |

| Benzonate derivatives of acetophenone nih.gov | α-Glucosidase inhibition | Longer alkyl chains and branched/haloalkyl groups at the ester position increase activity. |

| Acetophenone benzoylhydrazones nih.gov | Antioxidant | Hydroxyl group substitution on the acetophenone ring is crucial for activity. |

| N-phenylacetamide-thiazole derivatives nih.gov | Antibacterial/Nematicidal | Substituents on the arylthiazole moiety significantly impact potency. |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides nih.gov | Anticonvulsant | Modifications on the phenyl rings are key to modulating anticonvulsant effects. |

These examples underscore the potential for generating a diverse library of compounds from this compound with a range of biological activities by applying rational drug design principles and exploring the chemical space around its core structure.

Synthesis of Polyfunctionalized Derivatives

The two acetyl groups of this compound are essentially 1,3-dicarbonyl systems with respect to the aromatic ring carbons to which they are attached. This arrangement is a key feature that allows for the construction of various heterocyclic rings through condensation reactions. The reactivity of these groups allows for the synthesis of a variety of derivatives, including bis-heterocyclic compounds.

One of the most common strategies for the derivatization of 1,3-dicarbonyl compounds is their reaction with binucleophiles. For this compound, this can lead to the formation of bis-heterocyclic systems, where two heterocyclic rings are attached to the central phenylacetamide core.

Synthesis of Bis-pyrazole Derivatives:

The reaction of 1,3-diketones with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, a double condensation reaction with hydrazine hydrate (B1144303) or substituted hydrazines can yield bis-pyrazole derivatives. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole (B372694) ring.

| Reactant | Reagent | Product |

| This compound | Hydrazine hydrate | N-(3,5-bis(3-methyl-1H-pyrazol-5-yl)phenyl)acetamide |

| This compound | Phenylhydrazine | N-(3,5-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)phenyl)acetamide |

Synthesis of Bis-isoxazole Derivatives:

Similarly, the reaction of this compound with hydroxylamine (B1172632) leads to the formation of bis-isoxazole derivatives. The reaction mechanism involves the formation of an oxime, followed by cyclization and dehydration to afford the isoxazole (B147169) ring.

| Reactant | Reagent | Product |

| This compound | Hydroxylamine hydrochloride | N-(3,5-bis(3-methylisoxazol-5-yl)phenyl)acetamide |

Role as a Key Synthetic Building Block in Organic Chemistry

The ability of this compound to undergo reactions at its acetyl groups makes it a versatile building block in organic synthesis. It serves as a scaffold for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

The introduction of two heterocyclic rings onto the central phenylacetamide core can significantly influence the molecule's biological activity. Pyrazole and isoxazole moieties are known to be present in many pharmacologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties. Therefore, this compound is a valuable starting material for the synthesis of novel drug candidates.

Furthermore, the acetamido group can be further modified. For instance, it can be hydrolyzed to the corresponding amine, N-(3,5-diacetylphenyl)amine, which can then be used in a variety of other chemical transformations, such as diazotization followed by coupling reactions, or acylation with different reagents to introduce further diversity. This multi-functionality underscores its importance as a key synthetic intermediate.

The rigid structure provided by the central phenyl ring, combined with the potential for creating diverse bis-heterocyclic systems, makes this compound an attractive building block for the design of ligands for metal complexes, as well as for the synthesis of novel organic materials with specific electronic or photophysical properties.

Coordination Chemistry of N 3,5 Diacetylphenyl Acetamide

Ligand Properties and Coordination Modes

The coordination behavior of N-(3,5-Diacetylphenyl)acetamide is fundamentally dictated by the electronic and steric properties of its constituent functional groups. The interplay between the acetamide (B32628) and the two acetyl groups on the phenyl ring allows for a range of coordination modes.

Achiral Nitrogen Ligand Characteristics

This compound is an achiral ligand, meaning it is superimposable on its mirror image. The primary coordinating sites are the nitrogen atom of the amide and the oxygen atoms of the carbonyl groups. The acetamide group can coordinate to a metal ion through either the nitrogen or the oxygen atom. The mode of coordination is often influenced by the nature of the metal ion and the reaction conditions. Coordination through the nitrogen atom is common for soft metal ions, while hard metal ions tend to favor coordination with the carbonyl oxygen. The planarity of the amide group and free rotation around the C-N bond are key characteristics that influence the geometry of the resulting metal complexes.

Chelation and Denticity Considerations in Complex Formation

The presence of multiple donor sites in this compound allows for various possibilities in terms of chelation and denticity. Denticity refers to the number of donor groups in a single ligand that bind to the central metal atom.

Monodentate Coordination: The ligand can act as a simple monodentate ligand, coordinating to a metal center through the nitrogen atom of the acetamide group or one of the carbonyl oxygen atoms of the acetyl groups.

Bidentate Chelation: The molecule can form a stable five- or six-membered chelate ring by coordinating to a metal ion through two donor atoms. Plausible bidentate coordination modes include:

Coordination involving the nitrogen of the acetamide and the oxygen of one of the acetyl groups.

Coordination through the oxygen atoms of the two acetyl groups.

Tridentate and Polydentate Coordination: It is conceivable that under certain conditions, this compound could act as a tridentate ligand, utilizing the nitrogen of the acetamide and the oxygens of both acetyl groups. Furthermore, the potential for the ligand to bridge between two or more metal centers opens up the possibility of forming polynuclear complexes and coordination polymers.

The table below illustrates the potential coordination modes of this compound.

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Monodentate | N (acetamide) | N/A |

| Monodentate | O (acetyl) | N/A |

| Bidentate | N (acetamide), O (acetyl) | 6-membered |

| Bidentate | O (acetyl), O (acetyl) | 7-membered |

| Tridentate | N (acetamide), O (acetyl), O (acetyl) | Two fused rings |

| Bridging | O (acetyl) ... Metal ... O (acetyl) | Varies |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would likely follow established methodologies for the formation of coordination compounds.

Formation of Transition Metal Complexes

The formation of transition metal complexes with this compound can be expected to be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Typical metal salts would include chlorides, nitrates, or acetates of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The choice of solvent would depend on the solubility of both the ligand and the metal salt, with common choices including ethanol (B145695), methanol (B129727), acetonitrile (B52724), or dimethylformamide (DMF). The reaction would likely be carried out under reflux to ensure completion.

A generalized synthetic route can be depicted as:

MX₂ + nL → [MLₙ]X₂

Where:

M = Transition metal ion (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺)

X = Anion (e.g., Cl⁻, NO₃⁻, CH₃COO⁻)

L = this compound

n = Stoichiometric coefficient (typically 1 or 2)

Analysis of Coordination Sphere Geometry and Stoichiometry

The geometry of the coordination sphere and the stoichiometry of the resulting complexes would be dependent on several factors, including the coordination number of the metal ion, its preferred geometry, and the denticity of the ligand.

For a 1:2 metal-to-ligand ratio, with the ligand acting in a bidentate fashion, an octahedral geometry would be expected for a metal ion with a coordination number of six. If the ligand is tridentate, a 1:2 ratio would also lead to an octahedral complex. For metal ions that favor a square planar or tetrahedral geometry, a 1:2 stoichiometry with a monodentate ligand or a 1:1 stoichiometry with a bidentate ligand could be anticipated.

The following table outlines the predicted geometries and stoichiometries for some common transition metal complexes of this compound.

| Metal Ion | Likely Stoichiometry (Metal:Ligand) | Predicted Geometry |

| Cu(II) | 1:1 or 1:2 | Square Planar or Distorted Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Co(II) | 1:2 | Octahedral |

| Zn(II) | 1:2 | Tetrahedral or Octahedral |

Intermolecular Interactions and Supramolecular Architectures in Coordination Compounds

The solid-state structures of coordination compounds involving this compound are expected to be significantly influenced by intermolecular forces, leading to the formation of intricate supramolecular architectures. ontosight.ai

The amide group (–NHCO–) is a potent hydrogen bond donor (N–H) and acceptor (C=O). These hydrogen bonds can link adjacent complex units, forming one-dimensional chains, two-dimensional sheets, or three-dimensional networks. ontosight.ai The acetyl groups also provide hydrogen bond accepting carbonyl oxygens.

Applications in Materials Science Involving N 3,5 Diacetylphenyl Acetamide

Utilization in Advanced Materials Development

The development of advanced materials often relies on the design of molecular building blocks that can self-assemble or be incorporated into larger structures with specific functions. While direct research on N-(3,5-Diacetylphenyl)acetamide in this context is emerging, the properties of analogous acetamide (B32628) derivatives suggest its potential utility. For instance, aniline-based amides have been synthesized and investigated for their nonlinear optical (NLO) properties. These materials are of significant interest for applications in optical computing, imaging technologies, and sensors. The synthesis of triphenyl acetamide analogs through methods like the Suzuki cross-coupling reaction has yielded materials with promising NLO characteristics, as determined by theoretical density functional theory (DFT) calculations. mdpi.com

Furthermore, the diacetylphenyl moiety offers sites for further chemical reactions, enabling the synthesis of more complex derivatives. This versatility allows for the fine-tuning of properties such as solubility, thermal stability, and electronic characteristics, which are crucial for the development of materials tailored for specific advanced applications.

Potential in Polymer and Coating Technologies

In the realm of polymer and coating technologies, monomers with specific functional groups are sought after to impart desired properties to the final product. This compound, with its reactive acetyl and amide groups, can be considered a potential monomer or cross-linking agent in polymerization reactions. The incorporation of such a molecule into a polymer backbone could enhance thermal stability, adhesion, and chemical resistance of the resulting material.

While specific studies on the use of this compound in polymers and coatings are not widely documented, the general class of acetamide derivatives has been explored for creating specialty polymers. For example, polyanilines are noted for their electrical conductivity and environmental stability, making them suitable for electronics and optics. The functional groups on this compound could be leveraged to create polymers with unique functionalities.

The acetyl groups, for instance, could serve as reactive sites for forming cross-linked networks, leading to the development of robust and durable coatings. Such coatings could find applications in protecting surfaces from corrosion, abrasion, and environmental degradation. The amide linkage, known for its stability and ability to form hydrogen bonds, could contribute to the mechanical strength and adhesive properties of the coating.

Catalytic Applications as Ligand Systems

The design of effective ligand systems is paramount in the field of catalysis, as the ligand plays a crucial role in controlling the activity and selectivity of a metal catalyst. The this compound molecule possesses multiple potential coordination sites—the oxygen atoms of the acetyl groups and the amide group—making it an interesting candidate as a ligand for transition metal complexes. kyoto-u.ac.jp

The development of N-based ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is an active area of research. researchgate.netsmolecule.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. While specific catalytic systems based on this compound have not been extensively reported, the structural motifs present in the molecule are found in other successful ligands. For example, N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis, often feature nitrogen-containing heterocyclic rings. nih.gov

The two acetyl groups on the phenyl ring of this compound could act as a bidentate chelating agent, binding to a metal center to form a stable complex. The electronic properties of the ligand, influenced by the substituents on the aromatic ring, can be tuned to modulate the catalytic activity of the metal. Research into new N-based ligands and their palladium complexes continues to be a promising avenue for the development of more efficient and selective catalysts for a wide range of chemical transformations. researchgate.netsmolecule.com

Mechanistic Investigations of N 3,5 Diacetylphenyl Acetamide and Its Derivatives

Elucidation of Molecular Targets and Biochemical Pathways

The biological activities of phenylacetamide derivatives are a result of their interaction with specific molecular targets, which in turn modulates key biochemical pathways. One of the primary areas of investigation has been their potential as anticancer agents, where they have been shown to interact with proteins central to cell survival and proliferation. For instance, certain acetamide (B32628) derivatives have been studied for their binding affinity to the Estrogen Receptor α (ERα), a key target in hormone-dependent breast cancers. researchgate.net

Furthermore, these compounds have been found to engage with the machinery of programmed cell death, or apoptosis. tbzmed.ac.irnih.gov The molecular targets within this pathway include initiator and effector caspases, such as caspase-3, -8, and -9, which are enzymes that execute the apoptotic process. nih.gov The activity of these enzymes is controlled by the Bcl-2 family of proteins, including the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, which are also modulated by phenylacetamide derivatives. tbzmed.ac.ir Another identified target is the Fas ligand (FasL), a transmembrane protein that triggers the extrinsic apoptotic pathway. tbzmed.ac.ir

In the context of neuroinflammation, derivatives have been shown to interact with the Translocator Protein 18 kDa (TSPO), a mitochondrial protein that is upregulated during inflammatory responses in the central nervous system. nih.gov Ligands for TSPO, including some acetamides, can modulate inflammatory cytokine production. nih.govnih.gov This suggests that the biochemical pathways affected by these compounds extend beyond cancer cell cytotoxicity to include immunomodulation.

Enzyme Inhibition Studies

The inhibitory potential of N-(3,5-Diacetylphenyl)acetamide derivatives against various enzymes is a key area of mechanistic research.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer and antimicrobial drugs. nih.govnih.gov DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate. nih.gov Inhibition of DHFR leads to a depletion of these building blocks, resulting in the cessation of cell proliferation and eventual cell death. nih.gov Many DHFR inhibitors are structural analogues of its substrate, dihydrofolate. wikipedia.org While a wide array of heterocyclic compounds have been developed as DHFR inhibitors, specific studies focusing on the inhibitory activity of this compound derivatives against DHFR are not extensively documented in the reviewed literature. wikipedia.orgresearchgate.net

Cyclooxygenase-II (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov Research into structurally related compounds has shown promise. For example, a series of 5,5-diarylhydantoin derivatives were designed to include a methylsulfonyl group, a known COX-2 pharmacophore. nih.gov One compound from this series, 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin, demonstrated highly potent and selective inhibition of COX-2. nih.gov Molecular modeling suggested that this selectivity arises from the specific orientation of the inhibitor within a secondary pocket of the COX-2 active site. nih.gov

Table 1: COX-2 Inhibition Data for Selected Compounds

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Source |

| 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | 0.077 | >1298 | nih.gov |

| Celecoxib (Reference Drug) | 0.060 | 405 | nih.gov |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 | Not Specified | nih.gov |

| Indomethacin (Reference Drug) | 6.84 | Not Specified | nih.gov |

Aldose Reductase

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, such as in diabetes, the increased activity of this pathway leads to intracellular accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications like neuropathy, retinopathy, and cataracts. nih.govnih.gov Inhibition of aldose reductase is therefore considered a therapeutic strategy to prevent or mitigate these complications. nih.gov Several aldose reductase inhibitors, such as sorbinil (B39211) and tolrestat, have been developed and studied. nih.gov For example, the inhibitor ONO-2235 was shown to significantly reduce sorbitol accumulation in the sciatic nerve and red blood cells of diabetic rats. nih.gov

Translocator Protein 18 kDa (TSPO)

The Translocator Protein 18 kDa (TSPO) is a protein located on the outer mitochondrial membrane, implicated in processes like steroidogenesis and neuroinflammation. nih.gov It is a target for diagnostic imaging and therapeutic intervention in neurological disorders. nih.govnih.gov Acetamide derivatives are among the classes of compounds that have been developed as ligands for TSPO. nih.gov Studies have shown that different individuals may exhibit high, low, or mixed binding affinities for TSPO ligands, which has implications for their use. For example, the acetamide ligand DAA1106 shows a smaller difference in affinity between high-affinity and low-affinity binders compared to other ligands like PBR28. nih.gov Pharmacological inhibition of TSPO has been shown to suppress the production of pro-inflammatory cytokines, suggesting its role in ameliorating neuroinflammation. nih.gov

G protein-gated inwardly-rectifying potassium (GIRK) channels

GIRK channels, also known as Kir3 channels, are critical regulators of cellular excitability in the brain and heart. nih.govfrontiersin.org They are activated by G-protein-coupled receptors (GPCRs), leading to an outflow of potassium ions that hyperpolarizes the cell membrane, making it less likely to fire an action potential. frontiersin.orgnih.gov The activation is typically mediated by the direct binding of Gβγ subunits of a G protein to the channel. frontiersin.org The inhibitory modulation of these channels can have significant physiological effects. nih.gov While various exogenous compounds can modulate GIRK channels, specific investigations detailing the direct inhibition of these channels by this compound derivatives are not prominent in the available literature. nih.govfrontiersin.org

Cellular Mechanism Research, including Induction of Apoptosis in Cell Lines

A significant focus of research on phenylacetamide derivatives has been their cytotoxic effects on cancer cells, with apoptosis induction being a primary mechanism. tbzmed.ac.irnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov

Studies on various phenylacetamide and related derivatives have demonstrated their ability to trigger apoptosis in a dose-dependent manner across several cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and neuroblastoma (PC-12). tbzmed.ac.irnih.gov The pro-apoptotic activity is confirmed through methods like the TUNEL assay, which detects DNA fragmentation—a hallmark of apoptosis. tbzmed.ac.ir

The induction of apoptosis by these compounds appears to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. tbzmed.ac.ir Research has shown that treatment with certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives leads to the activation of caspase-3 and caspase-9 in MCF-7 cells, indicating engagement of the intrinsic pathway. nih.gov Similarly, other phenylacetamide derivatives were found to upregulate the expression of Bax (a pro-apoptotic protein) and FasL (the ligand for the Fas death receptor), while also increasing caspase-3 activity, demonstrating the involvement of both pathways. tbzmed.ac.ir

Furthermore, some derivatives, such as N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′- researchgate.netnih.govthiadiazol]-5′-yl) acetamides, have been shown to induce cell death by causing cell cycle arrest at the G2/M phase in MCF-7 cells, preventing the cells from proceeding through mitosis. researchgate.net

Table 2: Cytotoxic Activity (IC₅₀) of Selected Phenylacetamide Derivatives in Cancer Cell Lines

| Derivative | Cell Line | IC₅₀ (µM) | Source |

| Derivative 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |

| Derivative 3d | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.ir |

| Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Derivative 3d | PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |

Modulation of Key Biochemical Pathways

The mechanistic investigations collectively show that this compound and its derivatives modulate several key biochemical pathways, primarily those related to cell death and inflammation.

The most prominently modulated pathway is apoptosis. tbzmed.ac.irnih.gov These compounds have demonstrated the ability to stimulate both the intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir This is achieved by altering the expression levels of key regulatory proteins. For example, the upregulation of Bax and downregulation of Bcl-2 shifts the cellular balance towards apoptosis. tbzmed.ac.ir The activation of the caspase cascade, including initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3), is a central mechanism through which these compounds execute their cytotoxic effects on cancer cells. tbzmed.ac.irnih.gov

The interaction of related acetamide derivatives with the enzyme COX-2 points to the modulation of inflammatory pathways. nih.gov By selectively inhibiting COX-2, these compounds can block the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov

Furthermore, the targeting of the Translocator Protein 18 kDa (TSPO) by acetamide ligands suggests a role in modulating neuroinflammatory pathways. nih.gov Inhibition of TSPO can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β, indicating an anti-inflammatory effect at the biochemical level. nih.gov The ability of some derivatives to induce G2/M cell cycle arrest represents another modulated pathway, interfering with the normal progression of cell division. researchgate.net

Future Research Directions and Outlook for N 3,5 Diacetylphenyl Acetamide

Exploration of Emerging Synthetic Methodologies

The synthesis of acetamide (B32628) derivatives continues to be an area of active research, with a focus on developing more efficient, selective, and environmentally benign methods. researchgate.net While traditional methods for creating acetamides are well-established, they can sometimes be limited by harsh reaction conditions or the use of hazardous reagents. researchgate.net Future research on N-(3,5-Diacetylphenyl)acetamide and its analogues will likely capitalize on emerging synthetic strategies to overcome these limitations.

One promising area is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This has been successfully employed for the synthesis of complex aniline-based amides from dibromophenyl acetamide precursors. mdpi.comresearchgate.net Adapting such methods could allow for the introduction of a wide variety of aryl and heteroaryl groups onto the this compound scaffold, creating a diverse library of new derivatives. Another modern technique that could be explored is the Schotten-Baumann reaction, which has been utilized for the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org

Furthermore, research into green chemistry protocols is gaining momentum. This includes the development of novel catalysts, such as magnetic nanocomposites, that offer advantages like short reaction times, excellent yields, and high reusability, all while avoiding hazardous solvents and reagents. researchgate.net The application of such green methodologies to the synthesis of this compound would represent a significant step forward in terms of sustainability and efficiency.

Table 1: Potential Emerging Synthetic Methodologies for this compound Derivatives

| Methodology | Potential Advantages | Relevant Precursors/Analogs |

| Palladium-Catalyzed Suzuki Coupling | High tolerance for various functional groups, good yields. mdpi.comresearchgate.net | N-(2,5-dibromophenyl) acetamide. mdpi.comresearchgate.net |

| Schotten-Baumann Reaction | Versatile for creating N-phenyl acetamide derivatives. ijper.org | Chloroacetic acid and primary aromatic amines. ijper.org |

| Green Catalysis (e.g., magnetic nanocomposites) | Short reaction times, high yields, reusability, environmentally friendly. researchgate.net | N/A |

Advanced Studies on Structure-Mechanistic Correlations

Understanding the relationship between a molecule's structure and its functional properties is fundamental to designing new and improved compounds. For this compound, future research will likely delve deeper into structure-mechanistic correlations using advanced analytical and computational techniques.

Furthermore, the chemical modification of core structures like flavonoids has shown that altering structure-activity-dependent properties is crucial for their biological applications. nih.gov Similar principles can be applied to this compound, where systematic modifications and subsequent analysis of their physicochemical and potential biological activities can lead to the discovery of compounds with tailored functionalities.

Integration of High-Throughput Screening and Computational Design

The discovery and optimization of novel compounds can be significantly accelerated through the integration of high-throughput screening (HTS) and computational design. youtube.com This combination allows for the rapid synthesis and evaluation of large libraries of compounds, moving beyond the traditional one-by-one approach. nih.gov

Future research on this compound would benefit immensely from such an integrated platform. Computational tools can be used to design a virtual library of derivatives with a wide range of predicted properties. researchgate.net These computational models can help identify promising candidates for synthesis, saving time and resources. nih.gov

Following computational design, HTS techniques can be employed to experimentally validate the predicted properties and screen for desired activities. youtube.com Modern HTS platforms, utilizing state-of-the-art robotics and data analysis, can test vast numbers of compounds in a short period. youtube.com The data generated from HTS can then be fed back into the computational models to refine and improve their predictive accuracy, creating a powerful design-build-test-learn cycle. This approach has the potential to rapidly identify this compound derivatives with optimized properties for specific applications.

Development of Novel Functional Materials with Tailored Properties

The structural features of this compound, particularly the presence of the aniline-like core, suggest its potential as a building block for novel functional materials. Research has shown that mono-, bi-, and tri-aryl-substituted aniline (B41778) derivatives are valuable precursors for a range of materials, including dyes, ferromagnetic materials, and organometallic complexes. mdpi.com

One exciting avenue for future research is the exploration of this compound derivatives in the field of nonlinear optics (NLO). Aniline-based amides have been investigated for their NLO properties, which are crucial for applications in optoelectronics. mdpi.com By strategically modifying the structure of this compound, it may be possible to develop new materials with significant NLO responses.

Additionally, polyanilines are known for their electrical conductivity and environmental stability, making them promising for applications in electronics and optics. mdpi.com The diacetyl groups on the phenyl ring of this compound offer reactive sites for polymerization or for linking to other molecular units, potentially leading to the creation of novel polymers and coordination compounds with tailored electronic, optical, or thermal properties. The development of such materials could open up new applications in areas ranging from advanced coatings to electronic devices.

Table 2: Potential Applications of Novel Functional Materials from this compound

| Material Type | Potential Application | Key Structural Features |

| Nonlinear Optical (NLO) Materials | Optoelectronics, photonics. mdpi.com | Aryl-substituted aniline core. mdpi.com |

| Conductive Polymers | Electronics, sensors. mdpi.com | Polyaniline-like structures. mdpi.com |

| Coordination Polymers/Metal-Organic Frameworks | Catalysis, gas storage. | Diacetyl functional groups for metal coordination. |

| Specialized Dyes | Textiles, imaging. | Chromophoric aniline core. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-Diacetylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Utilize nucleophilic acyl substitution or coupling reactions. For example, acetylation of 3,5-diaminophenyl derivatives with acetyl chloride in anhydrous DMF under nitrogen atmosphere. Optimize temperature (e.g., 60–80°C), stoichiometry, and catalyst (e.g., pyridine as a base). Monitor progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Identify acetyl peaks (δ ~2.3 ppm for CH3 in 1H NMR; ~170–175 ppm for carbonyl in 13C NMR). Aromatic protons in the 3,5-substituted phenyl ring show distinct splitting patterns .

- IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with acetyl and phenyl groups .

Q. What are the key physical properties (e.g., melting point, solubility) critical for handling this compound in laboratory settings?

- Methodology : Determine melting point via differential scanning calorimetry (DSC). Assess solubility in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis. Note that substituents like acetyl groups enhance solubility in aprotic solvents .

Advanced Research Questions

Q. How do meta-substituted acetyl groups influence the solid-state geometry and intermolecular interactions of this compound?

- Methodology : Perform single-crystal X-ray diffraction (XRD) to analyze packing motifs. Compare with analogs like N-(3,5-dimethylphenyl)-2,2-dichloroacetamide, which adopts orthorhombic/triclinic systems with hydrogen-bonded chains (N–H⋯O and C–H⋯O interactions). Substituents at meta positions often reduce symmetry, affecting lattice parameters .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for acetamide derivatives, such as antimicrobial efficacy?

- Methodology :

- Standardized Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols against gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogen, methyl groups) to isolate electronic/steric effects. For example, 3,5-difluoro substitutions in acetamides show enhanced antifungal activity .

- Control for Purity : Validate compound purity via HPLC (>95%) to exclude confounding effects from impurities .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and pharmacological potential of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electron density distribution, HOMO-LUMO gaps, and acetyl group rotational barriers.

- Docking Studies : Simulate interactions with biological targets (e.g., fungal cytochrome P450) using AutoDock Vina. Compare binding affinities with known inhibitors .

Q. What are the thermal decomposition pathways of this compound, and how do they impact laboratory safety protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.